

Potential off-target effects of Hpk1-IN-35

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Compound of Interest

Compound Name: *Hpk1-IN-35*

Cat. No.: *B12390678*

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Technical Support Center: Hpk1-IN-35

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **Hpk1-IN-35**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This guide focuses on addressing potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Hpk1-IN-35**?

Hpk1-IN-35 is a potent and selective inhibitor of HPK1 with an IC₅₀ value of 3.5 nM.^[1] It functions as a negative regulator of T-cell receptor (TCR) signaling.^{[2][3]} By inhibiting HPK1, the compound prevents the phosphorylation of key downstream signaling molecules like SLP-76, leading to sustained T-cell activation and proliferation.^{[1][2]} In cell-based assays, **Hpk1-IN-35** has been shown to decrease the expression of phosphorylated SLP-76 (p-SLP76) and promote the secretion of Interleukin-2 (IL-2) in Jurkat cells.^[1]

Q2: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with HPK1 inhibition. What could be the cause?

While **Hpk1-IN-35** is designed to be selective, unexpected phenotypes could arise from off-target effects, where the inhibitor interacts with other kinases. Kinase inhibitors often have a degree of polypharmacology, meaning they can bind to multiple targets.^{[4][5]} It is also possible that the observed phenotype is a downstream consequence of HPK1 inhibition that is specific

to your experimental system. To investigate this, it is crucial to perform control experiments and validate on-target engagement.

Q3: What are the potential off-target kinases for **Hpk1-IN-35**?

While a comprehensive public kinome scan for **Hpk1-IN-35** is not available, its chemical scaffold, 7H-pyrrolo[2,3-d]pyrimidine, has been associated with the inhibition of other kinases. Therefore, researchers should be aware of potential interactions with members of the following kinase families:

- Tec family kinases: Such as Interleukin-2-inducible T-cell kinase (Itk).[\[6\]](#)
- Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[\[2\]](#)[\[7\]](#)
- Cyclin-Dependent Kinases (CDKs): Such as CDK2.[\[2\]](#)[\[7\]](#)
- Janus Kinases (JAKs): Some inhibitors with a similar core structure have shown activity against JAK family members.[\[8\]](#)[\[9\]](#)

It is important to empirically determine the off-target profile in your specific experimental context.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential off-target effects of **Hpk1-IN-35**.

Problem 1: Inconsistent or unexpected cellular phenotype.

Possible Cause: Off-target kinase inhibition.

Troubleshooting Steps:

- Validate On-Target Engagement in Cells: Confirm that **Hpk1-IN-35** is engaging with HPK1 in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this

purpose. An increase in the thermal stability of HPK1 in the presence of **Hpk1-IN-35** indicates target engagement.

- **Assess Downstream HPK1 Signaling:** Use Western blotting to check the phosphorylation status of the direct HPK1 substrate, SLP-76, at Ser376. A dose-dependent decrease in p-SLP76 (Ser376) upon treatment with **Hpk1-IN-35** would confirm on-target activity.
- **Profile Against a Kinase Panel:** If off-target effects are suspected, consider profiling **Hpk1-IN-35** against a panel of kinases, particularly those from the families mentioned in FAQ Q3. This can be done through commercial services offering kinase screening assays.
- **Use a Structurally Unrelated HPK1 Inhibitor:** If available, use a different, structurally distinct HPK1 inhibitor as a control. If the phenotype is reproduced, it is more likely to be an on-target effect of HPK1 inhibition.
- **Rescue Experiment with HPK1 Overexpression:** In certain contexts, overexpressing a wild-type or inhibitor-resistant mutant of HPK1 could help determine if the observed phenotype is due to on-target inhibition.

Problem 2: Discrepancy between biochemical IC50 and cellular EC50.

Possible Cause: Poor cell permeability, active efflux from cells, or high intracellular ATP concentrations competing with the inhibitor.

Troubleshooting Steps:

- **Evaluate Cell Permeability:** Assess the intracellular concentration of **Hpk1-IN-35** using techniques like liquid chromatography-mass spectrometry (LC-MS).
- **Check for ABC Transporter Activity:** Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of **Hpk1-IN-35** increases.
- **Titrate Serum Concentration:** Components in the cell culture serum can bind to the inhibitor and reduce its effective concentration. Perform experiments with varying serum concentrations to assess this effect.

Data Presentation

Table 1: On-Target Activity of **Hpk1-IN-35**

Parameter	Value	Cell Line	Assay	Reference
IC50 (HPK1)	3.5 nM	-	Biochemical Assay	[1]
EC50 (IL-2 Secretion)	1.19 µM	Jurkat	Cellular Assay	[1]
IC50 (p-SLP76)	1.04 µM	Jurkat	Western Blot	[1]

Table 2: Representative Potential Off-Target Profile for a 7H-pyrrolo[2,3-d]pyrimidine Scaffold

This table presents a hypothetical off-target profile based on published data for structurally related compounds to guide researchers in their investigations. These are not confirmed off-targets of **Hpk1-IN-35**.

Kinase	Family	Potential for Interaction	Rationale/Reference
Itk	Tec Kinase	High	7H-pyrrolo[2,3-d]pyrimidine is a known scaffold for Itk inhibitors.[6]
EGFR	Receptor Tyrosine Kinase	Moderate	Some derivatives of this scaffold show activity against EGFR. [2][7][10]
HER2	Receptor Tyrosine Kinase	Moderate	Activity has been observed in related compounds.[2][7]
VEGFR2	Receptor Tyrosine Kinase	Moderate	Identified as a target for some pyrrolo[2,3-d]pyrimidines.[2][7]
CDK2	Cyclin-Dependent Kinase	Low to Moderate	Some multi-targeted inhibitors with this core structure inhibit CDK2.[2][7]
JAK1/2	Janus Kinase	Low	Other HPK1 inhibitors have shown cross-reactivity with JAK family members.[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[11][12][13][14][15]

Objective: To verify the binding of **Hpk1-IN-35** to HPK1 in intact cells.

Methodology:

- **Cell Treatment:** Culture your cells of interest to 70-80% confluency. Treat the cells with either vehicle (e.g., DMSO) or **Hpk1-IN-35** at various concentrations for a predetermined time (e.g., 1 hour).
- **Heating:** After treatment, harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- **Separation of Soluble Fraction:** Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- **Protein Quantification and Analysis:** Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the presence of soluble HPK1 in each sample by Western blotting using an anti-HPK1 antibody.
- **Data Analysis:** Quantify the band intensities from the Western blot. Plot the percentage of soluble HPK1 against the temperature for both vehicle and **Hpk1-IN-35** treated samples. A rightward shift in the melting curve for the inhibitor-treated samples indicates thermal stabilization and therefore, target engagement.

Protocol 2: Kinobeads Competition Binding Assay for Off-Target Profiling

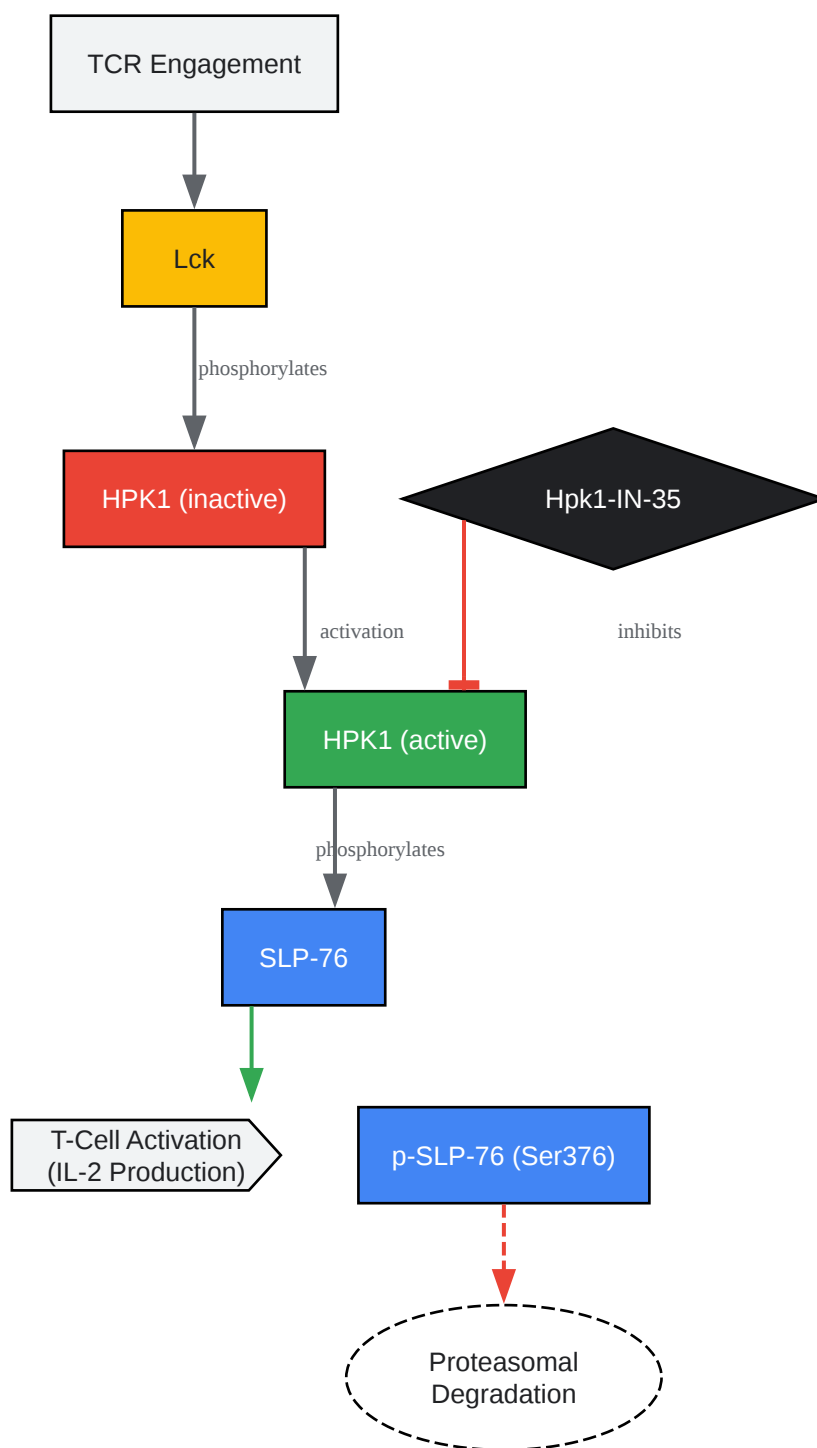
This protocol is a generalized procedure based on chemical proteomics approaches.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Objective: To identify potential off-targets of **Hpk1-IN-35** in a cellular lysate.

Methodology:

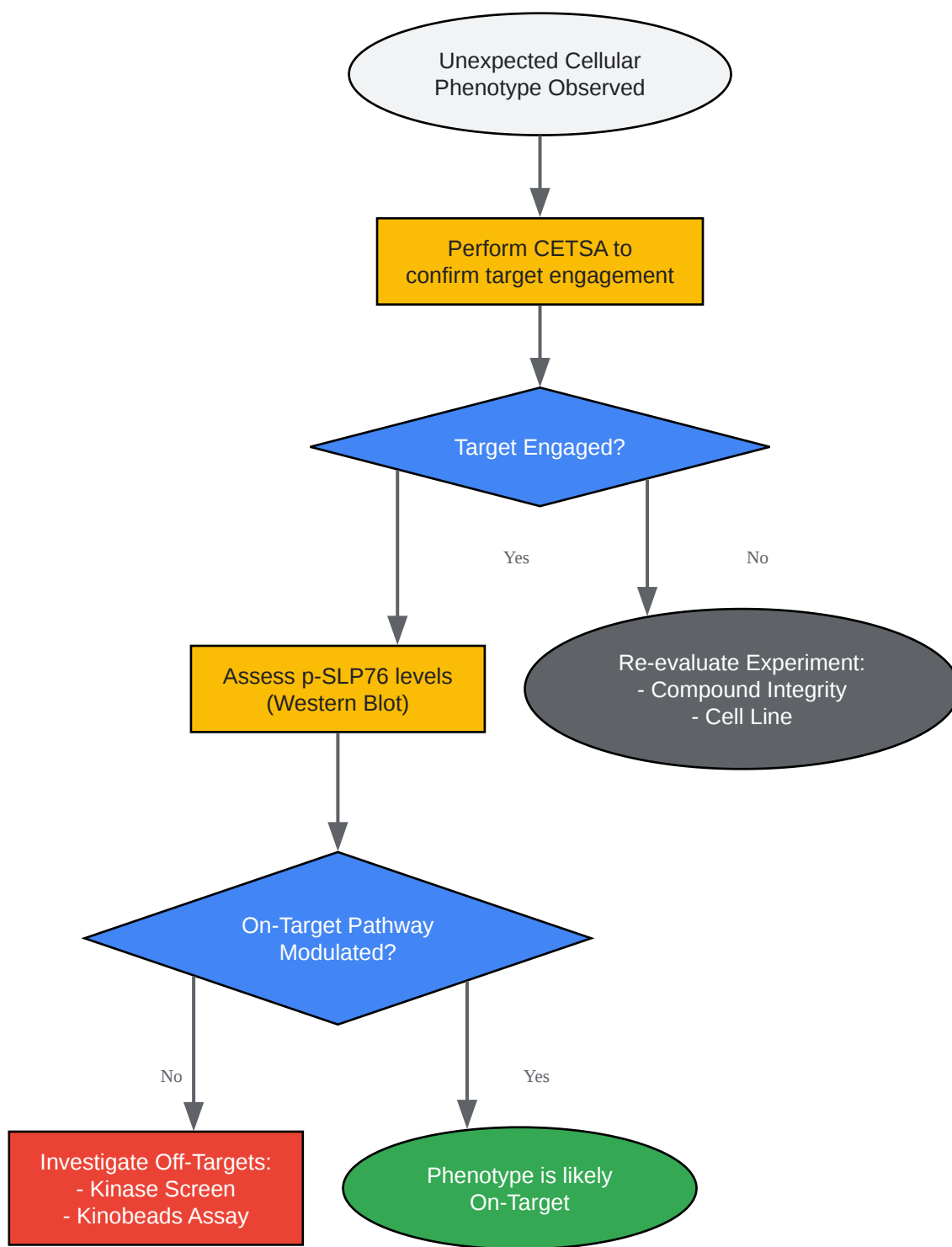
- **Cell Lysate Preparation:** Prepare a native cell lysate from the cells of interest using a mild lysis buffer to maintain protein integrity and kinase activity.
- **Inhibitor Incubation:** Aliquot the cell lysate and incubate with increasing concentrations of **Hpk1-IN-35** (and a vehicle control) for a specified time (e.g., 45 minutes at 4°C).
- **Kinobeads Pulldown:** Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow kinases not bound by **Hpk1-IN-35** to bind to the beads.
- **Washing:** Wash the beads extensively to remove non-specifically bound proteins.
- **Elution and Digestion:** Elute the bound proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.
- **LC-MS/MS Analysis:** Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
- **Data Analysis:** Proteins that are true targets or off-targets of **Hpk1-IN-35** will show a dose-dependent decrease in their abundance in the pulldown fractions. The IC₅₀ for displacement from the beads can be calculated for each identified kinase.

Visualizations



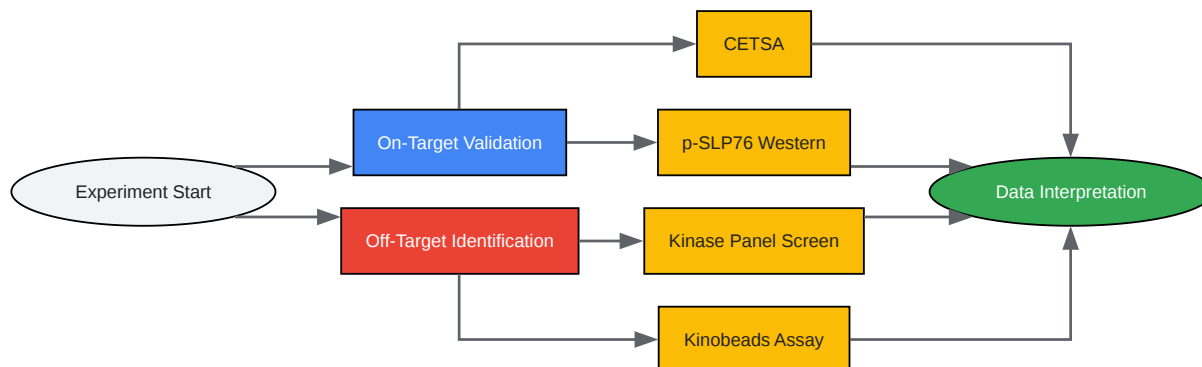
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Caption: HPK1 signaling pathway and the inhibitory action of **Hpk1-IN-35**.



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Caption: Troubleshooting workflow for unexpected phenotypes with **Hpk1-IN-35**.



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Caption: Experimental workflow for characterizing **Hpk1-IN-35** activity.

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